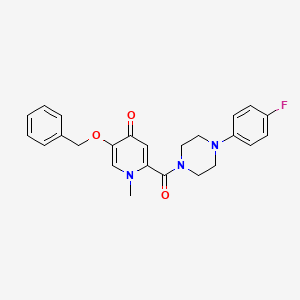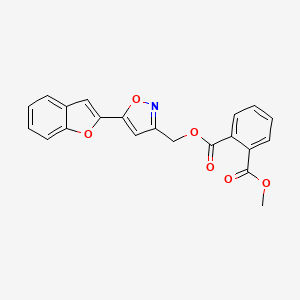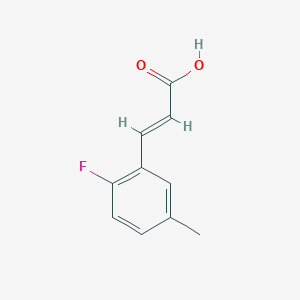![molecular formula C19H25F3N6O2S B2993158 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097934-30-8](/img/structure/B2993158.png)
1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazole, piperidine, and piperazine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and trifluoromethyl groups could potentially influence its reactivity and polarity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, and piperazine rings, as well as the sulfonyl and trifluoromethyl groups . These functional groups could potentially participate in a variety of chemical reactions, depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings could contribute to its rigidity, while the sulfonyl and trifluoromethyl groups could influence its polarity and reactivity .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives, including compounds containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were tested for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Pharmaceutical Patents
- Habernickel (2001) discussed the pharmaceutical industry's patent landscape, highlighting the significance of azetidine, pyrrolidine, and piperidine derivatives, including compounds similar to the one , for their potential applications in migraine treatment and other therapeutic areas (Habernickel, 2001).
Anodized Aluminum Coloring
- Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) investigated the use of various compounds, including piperazine and imidazole derivatives, as additives in the electrolytic coloring of anodized aluminum. Their study focused on the impact of these additives on color quality and resistance to atmospheric oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Antiproliferative Effect Against Cancer
- Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects on human cancer cell lines. Some compounds showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Agents
- Matsumoto and Minami (1975) prepared a series of pyrido(2,3-d)pyrimidine antibacterial agents, including those with piperazine derivatives. These compounds exhibited enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Dopamine and Serotonin Receptor Studies
- Perregaard et al. (1992) synthesized indoles with piperazine derivatives, studying their affinity for dopamine D-2 and serotonin 5-HT2 receptors. These compounds provided insights into neuroleptic drug development (Perregaard et al., 1992).
CO2 Capture
- Yuan and Rochelle (2019) explored semi-aqueous piperazine solutions, including those with imidazole, for CO2 capture. Their research contributes to the development of more efficient carbon capture technologies (Yuan & Rochelle, 2019).
Insecticidal Agents
- Soliman et al. (2020) synthesized and tested sulfonamide thiazole derivatives as potential insecticidal agents. They identified several compounds, including piperazine derivatives, with potent toxic effects against the cotton leafworm (Soliman et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a diverse range of biochemical pathways due to their versatile chemical structure .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, which suggests that they can have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O2S/c1-25-13-18(24-14-25)31(29,30)28-6-4-16(5-7-28)26-8-10-27(11-9-26)17-3-2-15(12-23-17)19(20,21)22/h2-3,12-14,16H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPYZTVUXJTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)
![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
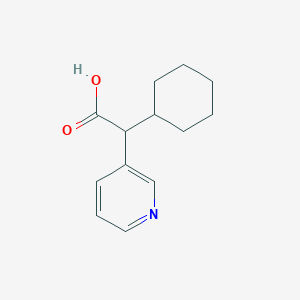
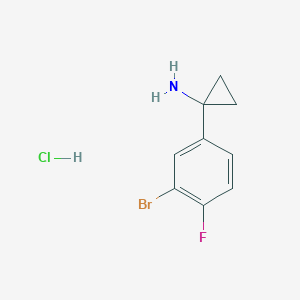
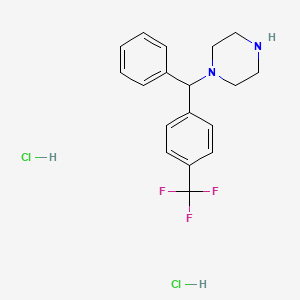
![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)

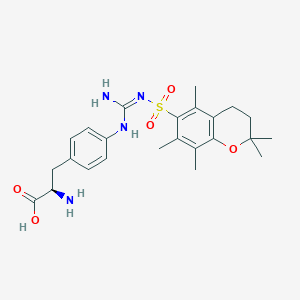
![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)

